Tracazolate hydrochloride

Catalog No.
S004221
CAS No.
M.F
C16H25ClN4O2
M. Wt
340.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tracazolate hydrochloride

Product Name

Tracazolate hydrochloride

IUPAC Name

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride

Molecular Formula

C16H25ClN4O2

Molecular Weight

340.8 g/mol

InChI

InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H

InChI Key

TUIXDPUEMQXVHO-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester, ICI 136,753, ICI 136753, tracazolate

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl

The exact mass of the compound Tracazolate hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tracazolate hydrochloride (CAS 1135210-68-2) is a pyrazolopyridine-derived, non-benzodiazepine allosteric modulator of the GABAA receptor complex. In laboratory procurement, the hydrochloride salt is prioritized over the standard free base (CAS 41094-88-6) due to its optimized aqueous solubility profile, which is required for formulating reproducible stock solutions in both in vitro electrophysiology and in vivo systemic administration. Unlike classic benzodiazepines, the intrinsic efficacy and directionality of tracazolate—acting as either a positive or negative modulator—are strictly dictated by the nature of the third receptor subunit (γ, δ, or ε), making it a precise pharmacological tool for isolating specific GABAA receptor subpopulations [1].

Substituting tracazolate hydrochloride with classic benzodiazepine modulators (such as diazepam) fails in advanced receptor profiling because standard benzodiazepines lack efficacy at δ-subunit and ε-subunit containing GABAA receptors [1]. Furthermore, procuring the tracazolate free base instead of the hydrochloride salt introduces severe processability bottlenecks. The free base's poor aqueous solubility necessitates excessive use of DMSO or other organic solvents, which can independently alter cell membrane properties and confound sensitive patch-clamp or oocyte recording assays . The hydrochloride salt circumvents these formulation artifacts by enabling stable, high-concentration aqueous-compatible stock solutions .

Stock Solution Processability and Solvent Compatibility

For laboratory procurement, the physical form of the compound dictates assay reproducibility. Tracazolate hydrochloride achieves a solubility of up to 34.09 mg/mL (100 mM) in 1 eq. HCl and over 100 mg/mL (293 mM) in DMSO, allowing for highly concentrated stock solutions. In contrast, the un-ionized free base exhibits poor aqueous solubility, forcing reliance on high-volume organic solvents that risk precipitating upon dilution in physiological buffers . The hydrochloride salt ensures that working concentrations can be reached without exceeding the maximum tolerated solvent thresholds in cellular assays.

Evidence DimensionMaximum stock solution solubility
Target Compound DataTracazolate hydrochloride: 100 mM in dilute HCl; 293 mM in DMSO
Comparator Or BaselineTracazolate free base: Poor aqueous solubility requiring strict organic solvent dependence
Quantified DifferenceThe HCl salt enables stable >30 mg/mL aqueous-compatible stock formulations, eliminating precipitation risks.
ConditionsStandard laboratory stock formulation at room temperature.

Procuring the hydrochloride salt prevents solvent-induced artifacts in sensitive electrophysiological recordings and ensures reproducible dosing.

Efficacy in Recruiting Silent δ-Subunit GABAA Receptors

Tracazolate hydrochloride recruits 'silent' α1β2δ GABAA receptors, which exhibit extremely small GABA-mediated currents under baseline conditions. At saturating GABA concentrations (100 μM), tracazolate hydrochloride increases the maximum current amplitude by 23-fold[1]. When compared to the endogenous neurosteroid THDOC, which produces a 3.4-fold increase under identical conditions, tracazolate demonstrates a strictly quantifiable advantage in signal amplification [1]. This potentiation makes it a necessary chemical probe for isolating δ-subunit contributions in functional assays.

Evidence DimensionFold-increase in maximum GABA-mediated current amplitude
Target Compound DataTracazolate hydrochloride: 23-fold increase
Comparator Or BaselineTHDOC (neurosteroid): 3.4-fold increase
Quantified DifferenceTracazolate exhibits a ~6.7x greater potentiation efficacy for recruiting silent α1β2δ receptors compared to the neurosteroid baseline.
ConditionsXenopus oocytes expressing α1β2δ receptors, 100 μM saturating GABA concentration.

Buyers investigating extrasynaptic δ-containing receptors must select tracazolate over standard neurosteroids to achieve a quantifiable signal-to-noise ratio in current amplitude.

Bidirectional Subunit-Dependent Modulation

Unlike classic positive allosteric modulators that act unidirectionally, tracazolate hydrochloride provides bidirectional modulation depending on the receptor's third subunit. It acts as a positive allosteric modulator at α1β3γ2 receptors (EC50 = 1.5 μM) but functions as an inhibitor at α1β3ε receptors (EC50 = 1.2 μM) . Standard benzodiazepines like diazepam fail to provide this bidirectional discrimination, as they typically do not bind or modulate ε-subunit containing receptors [1]. This dual-action profile allows researchers to pharmacologically differentiate receptor populations in mixed cultures.

Evidence DimensionDirection of allosteric modulation
Target Compound DataTracazolate hydrochloride: Potentiates γ2-containing receptors (EC50=1.5 μM); Inhibits ε-containing receptors (EC50=1.2 μM)
Comparator Or BaselineStandard benzodiazepines (e.g., Diazepam): Unidirectional potentiation; lack of efficacy at ε-subunits
Quantified DifferenceTracazolate provides bidirectional functional discrimination (potentiation vs. inhibition) at low micromolar concentrations based solely on the third subunit.
ConditionsRecombinant GABAA receptor functional assays.

This compound is essential for laboratories needing to pharmacologically distinguish between γ- and ε-subunit containing GABAA receptors in complex neural circuits.

Electrophysiological Profiling of Extrasynaptic δ-Subunit Receptors

Due to its 23-fold potentiation of maximum current amplitude in α1β2δ receptors, tracazolate hydrochloride is procured for patch-clamp and oocyte recording assays aimed at isolating the function of extrasynaptic, tonic-current-mediating GABAA receptors that are unresponsive to classic benzodiazepines [1].

Pharmacological Differentiation of Recombinant Receptor Subtypes

Tracazolate hydrochloride is utilized in high-throughput screening and recombinant expression systems to differentiate GABAA receptor populations. Its ability to potentiate γ-containing receptors while inhibiting ε-containing receptors at comparable micromolar EC50 values allows researchers to map subunit composition functionally without relying solely on immunolabeling [2].

Formulation of Stable Aqueous Dosing Solutions for In Vivo Models

In preclinical anxiolytic and anticonvulsant behavioral models, the hydrochloride salt of tracazolate is procured to ensure reproducible systemic administration. Its solubility of up to 100 mM in dilute aqueous acid prevents the erratic absorption and precipitation issues associated with the free base, ensuring consistent pharmacokinetic delivery.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

340.1666037 Da

Monoisotopic Mass

340.1666037 Da

Heavy Atom Count

23

Dates

Last modified: 09-12-2023

Explore Compound Types